1-Cyclohexene-1-carboxaldehyde

Descripción

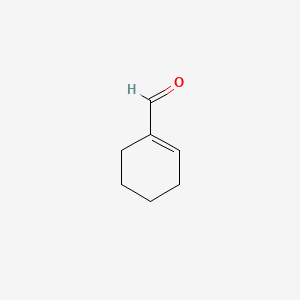

1-Cyclohexene-1-carboxaldehyde (CAS: 1192-88-7) is an α,β-unsaturated aldehyde with the molecular formula C₇H₁₀O. It features a cyclohexene ring conjugated to a formyl group, making it reactive in various chemical transformations. It has also been identified as a biomarker in ginseng stems and leaves, demonstrating a strong predictive value (AUC = 1.0) for distinguishing cultivation years . In synthetic chemistry, it serves as a key substrate in domino reactions to synthesize heterocycles like pyrano[4,3-b]pyran-5-ones, achieving yields up to 77% under optimized conditions .

Structure

3D Structure

Propiedades

IUPAC Name |

cyclohexene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c8-6-7-4-2-1-3-5-7/h4,6H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OANSOJSBHVENEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60409257 | |

| Record name | 1-Cyclohexene-1-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60409257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192-88-7, 1321-16-0 | |

| Record name | 1-Cyclohexene-1-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60409257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexenecarbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.923 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organic Synthesis

1-Cyclohexene-1-carboxaldehyde serves as a crucial intermediate in the synthesis of complex organic molecules. It is particularly valuable in the production of azomethine imines and can be utilized in chemoselective reactions to synthesize aliphatic alcohols through ruthenium-catalyzed hydrogenation of α,β-unsaturated carbonyl compounds .

Reactivity and Derivative Formation

The compound's aldehyde group allows it to undergo various reactions such as oxidation to form carboxylic acids and reduction to generate alcohols. Its reactivity makes it suitable for creating a range of substituted derivatives depending on the nucleophiles employed.

Biological Research

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Compounds with similar structures have been shown to scavenge free radicals effectively, which could mitigate oxidative stress associated with diseases such as cancer and cardiovascular disorders. For instance, derivatives of this compound have demonstrated the ability to reduce reactive oxygen species (ROS) levels in cellular models.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through various in vitro studies. It has been observed to inhibit pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases. A notable study revealed that treatment with this compound significantly reduced TNF-alpha production in lipopolysaccharide-induced inflammation models. The following table summarizes the findings from this study:

| Treatment | TNF-alpha Level (pg/mL) |

|---|---|

| Control | 200 |

| LPS Only | 350 |

| LPS + Compound | 150 |

Industrial Applications

Use in Fragrances and Flavors

this compound is utilized in the fragrance industry due to its pleasant aroma profile, which includes floral and woody notes. This compound is often incorporated into perfumes and flavoring agents, enhancing sensory experiences in consumer products .

Toxicological Assessments

Toxicological studies have evaluated the safety profile of this compound when used in industrial applications. For example, assessments have indicated moderate sensitization potential, with specific concentration thresholds established for safe use in consumer products . The no observed adverse effect level (NOAEL) was determined to be greater than 1000 mg/kg body weight per day based on animal studies .

Case Studies

Case Study 1: Antioxidant Activity Assessment

A study investigating the antioxidant properties of this compound involved assessing its effect on ROS levels in various cell lines. Results indicated a dose-dependent reduction in ROS levels, supporting its potential therapeutic application as an antioxidant agent.

Case Study 2: Anti-inflammatory Mechanism

In a controlled study involving murine macrophages treated with lipopolysaccharide (LPS), the administration of this compound resulted in a marked decrease in inflammatory markers, particularly TNF-alpha. This suggests a promising role for the compound in managing inflammatory conditions.

Comparación Con Compuestos Similares

3-Cyclohexene-1-carboxaldehyde (CAS: 100-50-5)

- Structural Difference : The double bond is positioned between C3 and C4, unlike the C1–C2 bond in 1-cyclohexene-1-carboxaldehyde.

- Applications : Primarily used in manufacturing and laboratory settings. Its safety data sheet (SDS) highlights precautions for handling, including ventilation requirements and environmental contamination risks .

- Analytical Methods : A spectrophotometric assay using Purpald® reagent detects 3-cyclohexene-1-carboxaldehyde at concentrations as low as 2.5 × 10⁻⁵ mol·L⁻¹, demonstrating higher sensitivity compared to methods for its isomer .

Perillaldehyde (PAH; CAS: 2111-75-3)

- Structure : (S)-4-(1-methylethenyl)-1-cyclohexene-1-carboxaldehyde, featuring a methylethenyl substituent at C4.

- Sources : Extracted from Perilla frutescens, it is used in perfumery and food additives.

- Bioactivity : Exhibits antifungal, antioxidant, and antitumor properties. Its oxime derivative, Perillartine (CAS: 30950-27-7), is studied for sweetener applications .

| Compound | CAS Number | Key Substituents | Natural Sources | Key Applications |

|---|---|---|---|---|

| This compound | 1192-88-7 | None | Nigella sativa, ginseng | Biomarker, heterocycle synthesis |

| 3-Cyclohexene-1-carboxaldehyde | 100-50-5 | Double bond at C3–C4 | Synthetic | Industrial manufacturing |

| Perillaldehyde | 2111-75-3 | 4-(1-methylethenyl) | Perilla frutescens | Perfumery, antitumor agents |

Métodos De Preparación

Reaction Conditions and Optimization

-

Diene/Dienophile Pair : Cyclopentadiene and acrolein undergo [4+2] cycloaddition under inert conditions (N₂, 150°C) to form the cyclohexene framework.

-

Catalysis : Lewis acids like aluminum chloride (AlCl₃) enhance reaction rates and regioselectivity, favoring the 1-carboxaldehyde isomer.

-

Yield : Typical yields range from 65–75%, with purity >95% after vacuum distillation.

Table 1: Diels-Alder Synthesis Parameters

| Parameter | Value/Detail | Source |

|---|---|---|

| Temperature | 150°C | |

| Pressure | Atmospheric (N₂ atmosphere) | |

| Catalyst | AlCl₃ (5 mol%) | |

| Post-Processing | Vacuum distillation (61°C/10 mmHg) |

Hydroformylation of Cyclohexene

Hydroformylation introduces a formyl group to cyclohexene’s double bond, directly yielding this compound. This method is industrially favored for its scalability.

Catalytic Systems and Conditions

Table 2: Hydroformylation Optimization

| Variable | Optimal Value | Source |

|---|---|---|

| Catalyst Loading | 0.1 mol% Rh | |

| CO:H₂ Ratio | 1:1 | |

| Reaction Time | 6–8 hours | |

| Yield | 82–88% |

Catalytic Hydrogenation of α,β-Unsaturated Carbonyls

Selective hydrogenation of α,β-unsaturated aldehydes provides a route to this compound. For example, crotonaldehyde derivatives undergo partial hydrogenation using ruthenium-based catalysts.

Key Advancements

-

Catalyst Design : NSS-ruthenium complexes (e.g., RuCl₂(PPh₃)₃) selectively reduce the C=C bond while preserving the aldehyde group.

-

Solvent Effects : Ethanol/water mixtures (4:1 v/v) enhance catalyst stability and selectivity.

-

Conversion : >95% substrate conversion with 85–90% aldehyde retention.

Oxidation of 1-Cyclohexenemethanol

Oxidation of the corresponding alcohol offers a straightforward pathway, though it requires precise control to prevent over-oxidation to carboxylic acids.

Oxidizing Agents and Efficiency

-

MnO₂ : Slurry reactions in dichloromethane (25°C, 12 h) achieve 70–75% yield.

-

PCC (Pyridinium Chlorochromate) : Milder conditions (rt, 6 h) yield 65% product with minimal side reactions.

Industrial-Scale Continuous Flow Synthesis

Recent advancements adopt continuous flow reactors to improve efficiency and safety:

Q & A

Q. What are the key physicochemical properties of 1-Cyclohexene-1-carboxaldehyde critical for experimental design?

this compound (C₇H₁₀O, MW 110.15 g/mol) is an α,β-unsaturated aldehyde with a boiling point of 61°C at 10 mmHg and a density of 0.966 g/mL at 25°C . Its reactive aldehyde group and conjugated double bond make it prone to cycloadditions and nucleophilic attacks. Researchers should note its sensitivity to air and moisture, requiring inert atmospheres (e.g., N₂) during synthesis. For purification, fractional distillation under reduced pressure is recommended due to its low boiling point .

Q. What synthetic routes are used to prepare this compound?

Two primary methods are documented:

- Oxidation of cyclohexene derivatives : Using Cr(VI)-based oxidants (e.g., CrO₃/H₂SO₄) or HNO₃ to oxidize cyclohexene or cyclohexanol. Yields vary depending on solvent polarity and temperature .

- Knoevenagel condensation : Reacting cyclohexanone with aldehydes in aqueous media under mild conditions (e.g., ethylenediamine diacetate catalysis) .

For reproducible results, optimize reaction stoichiometry and monitor intermediates via TLC or GC-MS .

Advanced Research Questions

Q. How does the α,β-unsaturated aldehyde structure influence reactivity in cycloaddition reactions?

The conjugated system enables participation in 1,3-dipolar cycloadditions and 6π-electrocyclizations. For example:

- Benzopyran synthesis : Knoevenagel condensation with malononitrile followed by 6π-electrocyclization yields pyran derivatives. Solvent choice (e.g., water vs. THF) significantly impacts reaction rate and regioselectivity .

- Azomethine imine cycloaddition : Reacts with nitrones to form 1,2-dihydropyrazolo[1,2-a]indol-3(9H)-ones. Steric effects from substituents (e.g., 5-methoxy derivatives) modulate product distribution .

Methodological tip: Use DFT calculations to predict transition states and substituent effects .

Q. What analytical techniques resolve structural ambiguities in derivatives?

- Gas Chromatography (GC) : Non-polar columns (e.g., DB-5) with He carrier gas and temperature ramps (e.g., 60°C → 280°C at 4°C/min) provide optimal separation for purity analysis. Kovats retention indices (RI ≈ 1274–1280) help identify isomers .

- NMR Spectroscopy : The aldehyde proton appears as a singlet at δ 9.5–10.0 ppm. Conjugation with the cyclohexene ring downfield-shifts vinyl protons to δ 5.5–6.5 ppm .

- Mass Spectrometry : Key fragments include m/z 110 (M⁺), 81 (loss of CHO), and 67 (cyclohexene ring) .

Q. How to address contradictions in reaction yields for Knoevenagel/electrocyclization cascades?

Discrepancies often arise from:

- Solvent polarity : Aqueous media favor electrocyclization but may hydrolyze intermediates. Use biphasic systems (e.g., H₂O/EtOAc) to balance reactivity and stability .

- Catalyst loading : Ethylenediamine diacetate (0.5–2 mol%) improves yield but excess amounts promote side reactions. Perform kinetic studies to optimize .

- Temperature control : Electrocyclization is exothermic; use ice baths to stabilize intermediates during exothermic steps .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.